molecular formula C18H16ClN3O3 B11300035 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

Cat. No.: B11300035
M. Wt: 357.8 g/mol
InChI Key: VJVBWARCMQDUAF-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the appropriate benzamide derivative. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group with an amine can produce an amide derivative .

Scientific Research Applications

4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide distinguishes it from other similar compounds. This ring structure can impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

InChI

InChI=1S/C18H16ClN3O3/c1-24-15-8-4-12(5-9-15)17-21-16(25-22-17)10-11-20-18(23)13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

VJVBWARCMQDUAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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